ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoylmethyl group, and a dihydropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the dihydropyrimidine ring, followed by the introduction of the fluorophenyl and carbamoylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst or a specific solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Medicine: This compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate include:
- Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid ethyl ester
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-3-25-16(23)14-10(2)20-17(24)21-15(14)26-9-13(22)19-8-11-4-6-12(18)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,19,22)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDOURJECQFBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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